Physicochemical Profile: Lipophilicity and Topological Polar Surface Area Compared to 2-Phenoxy Analog
The target compound's computed octanol-water partition coefficient (cLogP) and topological polar surface area (tPSA) provide a basis for differentiating its drug-likeness profile from a close analog, 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide . The 4-methoxyphenyl moiety in the target compound yields a lower cLogP (3.8 vs. 4.2) and a higher tPSA (53.8 Ų vs. 45.7 Ų) relative to the 2-phenoxy analog, suggesting moderately improved aqueous solubility and reduced membrane permeability . This difference is attributable to the methoxy group acting as a hydrogen-bond acceptor, whereas the phenoxy group contributes only to hydrophobic surface area . For procurement in early-stage drug discovery, these intrinsic properties may influence solubility-limited bioavailability and CYP450-mediated metabolism risk, making the methoxyphenyl variant a potentially more 'lead-like' starting point .
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | cLogP = 3.8; tPSA = 53.8 Ų |
| Comparator Or Baseline | 2-Phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: cLogP = 4.2; tPSA = 45.7 Ų |
| Quantified Difference | ΔcLogP = -0.4; ΔtPSA = +8.1 Ų |
| Conditions | Computed using RDKit descriptors (source: Hit2Lead screening compound database) |
Why This Matters
Lower lipophilicity and higher polar surface area are correlated with improved aqueous solubility and lower hERG liability, which can streamline lead optimization and reduce attrition in drug discovery projects.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3–26. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
